Cas no 2229397-28-6 (4-(1-ethynylcyclopropyl)-1-methylpiperidine)

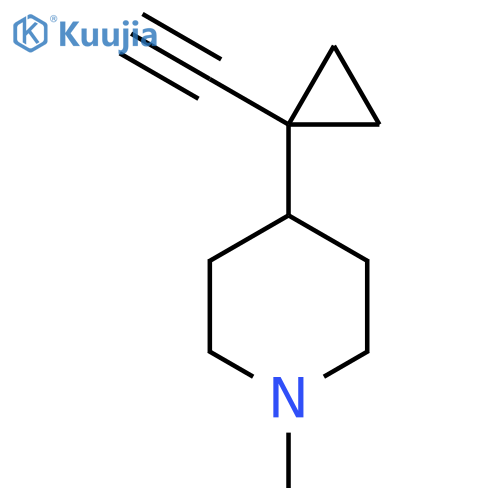

2229397-28-6 structure

商品名:4-(1-ethynylcyclopropyl)-1-methylpiperidine

4-(1-ethynylcyclopropyl)-1-methylpiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(1-ethynylcyclopropyl)-1-methylpiperidine

- 2229397-28-6

- EN300-1766554

-

- インチ: 1S/C11H17N/c1-3-11(6-7-11)10-4-8-12(2)9-5-10/h1,10H,4-9H2,2H3

- InChIKey: VSSQZJRCJOBIBQ-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCC(CC1)C1(C#C)CC1

計算された属性

- せいみつぶんしりょう: 163.136099547g/mol

- どういたいしつりょう: 163.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 3.2Ų

4-(1-ethynylcyclopropyl)-1-methylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1766554-0.25g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 0.25g |

$1366.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-10.0g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 10g |

$6390.0 | 2023-06-03 | ||

| Enamine | EN300-1766554-5g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 5g |

$4309.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-10g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 10g |

$6390.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-1g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 1g |

$1485.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-0.05g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 0.05g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-0.5g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 0.5g |

$1426.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-1.0g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 1g |

$1485.0 | 2023-06-03 | ||

| Enamine | EN300-1766554-0.1g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 0.1g |

$1307.0 | 2023-09-20 | ||

| Enamine | EN300-1766554-5.0g |

4-(1-ethynylcyclopropyl)-1-methylpiperidine |

2229397-28-6 | 5g |

$4309.0 | 2023-06-03 |

4-(1-ethynylcyclopropyl)-1-methylpiperidine 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

2229397-28-6 (4-(1-ethynylcyclopropyl)-1-methylpiperidine) 関連製品

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬